Oxyresveratrol
Overview
Description
Oxyresveratrol is a stilbenoid found in the heartwood of Artocarpus lakoocha and in the traditional drug ‘Puag-Haad’ made from it . It is also the aglycone of mulberroside A, a compound found in Morus alba, the white mulberry . Oxyresveratrol is a potent tyrosinase inhibitor .
Synthesis Analysis
Oxyresveratrol can be easily obtained from plant materials by conventional methods . Several systems for both qualitative and quantitative analysis of oxyresveratrol contents in plant materials and plant products are available .Molecular Structure Analysis
The structure of oxyresveratrol (systematic name: 4- [ ( E )-2- (3,5-dihydroxyphenyl)-ethenyl] benzene-1,3-diol; C 14 H 12 O 4) contains a trans -1,2-diphenylethylene nucleus with two OH groups on each of the aromatic rings .Chemical Reactions Analysis
The unfavorable pharmacokinetic properties of oxyresveratrol, including low water solubility and poor oral availability and stability, have posed challenges to its development as a useful therapeutic agent .Physical And Chemical Properties Analysis
Oxyresveratrol has a chemical formula of C 14 H 12 O 4 and a molar mass of 244.24 g/mol . It has low water solubility and poor oral availability and stability .Scientific Research Applications
Inhibition of Tyrosinase and Melanogenesis
- Application : ORV is used in cosmetics for its anti-tyrosinase properties . Tyrosinase is an enzyme that catalyzes the production of melanin, which gives color to the skin, hair, and eyes. By inhibiting this enzyme, ORV can potentially lighten skin color and treat hyperpigmentation disorders.
- Results : While individual results can vary, some studies have found that ORV can effectively lighten skin color with regular use .
Antioxidant and Anti-inflammatory Activities
- Application : ORV has been shown to have antioxidant and anti-inflammatory properties . This makes it potentially useful in treating a variety of conditions characterized by inflammation and oxidative stress, such as arthritis and certain cardiovascular diseases.
- Results : Research has shown that ORV can reduce inflammation and oxidative stress in certain conditions, but more research is needed to fully understand its effects and potential uses .
Neuroprotective Effects
- Application : ORV has been found to have protective effects against neurological disorders . This could potentially make it useful in treating conditions like Alzheimer’s disease and Parkinson’s disease.
- Results : While research is still in the early stages, some studies have found that ORV can reduce the severity of symptoms and slow the progression of certain neurological disorders .
Antineoplastic Activity
- Application : ORV has been found to possess antitumor activity . This suggests that it could potentially be used in the treatment of various types of cancer.
- Results : While research is still in the early stages, some studies have found that ORV can inhibit the growth of certain types of cancer cells .
Antiviral Activity
- Application : ORV has been found to possess antiviral activity . This suggests that it could potentially be used in the treatment of various viral infections.
- Results : While research is still in the early stages, some studies have found that ORV can inhibit the replication of certain viruses .
Treatment of Digestive Ailments
- Application : ORV has been found to have protective effects against digestive ailments . This could potentially make it useful in treating conditions like gastritis and peptic ulcers.
- Results : While research is still in the early stages, some studies have found that ORV can reduce the severity of symptoms and slow the progression of certain digestive disorders .
Cardiovascular Protection
- Application : ORV has been found to have protective effects against cardiovascular diseases . This could potentially make it useful in treating conditions like atherosclerosis and hypertension.
- Results : While research is still in the early stages, some studies have found that ORV can reduce the severity of symptoms and slow the progression of certain cardiovascular disorders .
Antimicrobial Activity
- Application : ORV has been found to possess antimicrobial activity . This suggests that it could potentially be used in the treatment of various bacterial and fungal infections.
- Results : While research is still in the early stages, some studies have found that ORV can inhibit the growth of certain bacteria and fungi .
Metabolic Syndrome Management
- Application : ORV has been found to have beneficial effects in managing metabolic syndrome . This could potentially make it useful in treating conditions like diabetes and obesity.
- Results : While research is still in the early stages, some studies have found that ORV can improve insulin sensitivity and reduce body weight in certain conditions .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[(E)-2-(3,5-dihydroxyphenyl)ethenyl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-11-4-3-10(14(18)8-11)2-1-9-5-12(16)7-13(17)6-9/h1-8,15-18H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHAOJSHSJQANO-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=CC2=CC(=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=C/C2=CC(=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801030442 | |
Record name | Oxyresveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801030442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oxyresveratrol | |
CAS RN |
29700-22-9, 4721-07-7 | |
Record name | Oxyresveratrol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29700-22-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Puag-haad | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004721077 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyresveratrol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029700229 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydroxystilbene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=315550 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Oxyresveratrol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801030442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYDROXYRESVERATROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6V071CP5CR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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